

Application Notes and Protocols: CO Probe 1

Staining in Cultured Cells

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Compound of Interest

Compound Name: CO probe 1

Cat. No.: B606503

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Introduction

Carbon monoxide (CO) is increasingly recognized as a critical gasotransmitter, playing a vital role in a myriad of physiological and pathological processes, including inflammation, vascular function, and cancer.^{[1][2]} The development of fluorescent probes for real-time imaging of CO in living cells is crucial for advancing our understanding of its complex signaling pathways.^{[3][4]}

CO Probe 1 (also known as SCT051) is a highly selective and sensitive fluorescent probe designed for the detection of carbon monoxide in living cells.^{[1][2]} These application notes provide a comprehensive overview and detailed protocols for the use of **CO Probe 1** in cultured cells.

CO Probe 1 operates through a palladium-mediated Tsuji-Trost reaction. In the presence of palladium chloride (PdCl₂), carbon monoxide reduces Pd(II) to Pd(0). This catalyzes the cleavage of an allyl ether protecting group from the fluorescein-based probe, resulting in a significant increase in fluorescence emission.^[1] This "turn-on" mechanism provides a high signal-to-noise ratio, enabling sensitive detection of intracellular CO.^[1]

Product Information

Feature	Description
Probe Name	CO Probe 1 (SCT051)
Target Analyte	Carbon Monoxide (CO)
Mechanism of Action	Palladium-catalyzed Tsuji-Trost reaction
Fluorophore	Fluorescein
Form	Lyophilized white solid
Storage	Store at -20°C, desiccated and protected from light

Spectral Properties and Quantitative Data

Parameter	Value	Reference
Excitation Wavelength (λ_{ex})	450-493 nm	[1] [2]
Emission Wavelength (λ_{em})	525-527 nm (Green)	[2]
Fluorescence Enhancement	~150-fold within 20 minutes	[1]
Recommended Probe Concentration	1 μ M	[1] [2]
Recommended PdCl ₂ Concentration	1 μ M	[1] [2]
Recommended CORM-3 Concentration (Positive Control)	10 μ M	[2]
Purity	$\geq 98\%$ (confirmed by HPLC, HNMR, LC-MS)	[2]
Molar Mass	412.43 g/mol	[2]

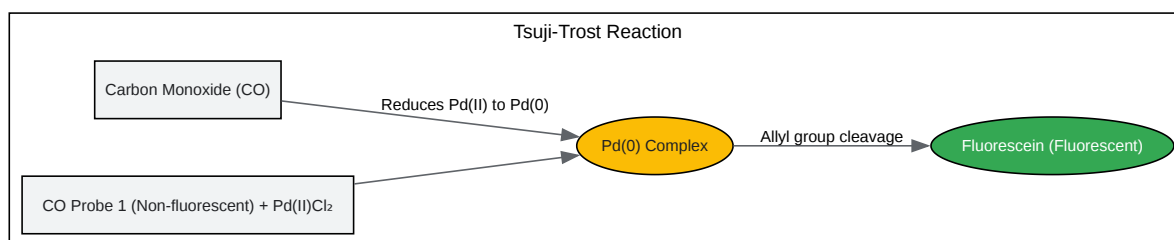
Selectivity

CO Probe 1 exhibits high selectivity for carbon monoxide over other reactive oxygen species (ROS), reactive nitrogen species (RNS), biothiols, and various anions and amino acids.[2]

No significant fluorescence response was observed with the following species: F^- , Cl^- , Br^- , I^- , AcO^- , HCO_3^- , N_3^- , NO_3^- , SO_4^{2-} , HSO_4^- , HSO_3^- , HS^- , SCN^- , CN^- , ClO_4^- , IO_4^- , PO_4^{3-} , HPO_4^{2-} , Cys, Hcy, GSH, Ser, Trp, Ala, Phe, Gln, Glu, Lys, Leu, Gly, Ile, ClO^- , H_2O_2 , NO_2^- , NO, HNO, $ROO\cdot$, $BuOO\cdot$, and $\cdot OH$. [2]

Mechanism of Action

The detection of carbon monoxide by **CO Probe 1** is based on a palladium-catalyzed reaction that releases a fluorescent molecule.



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Caption: Mechanism of **CO Probe 1** activation.

Experimental Protocols

Reagent Preparation

1. 10 mM **CO Probe 1** Stock Solution:

- Before opening, centrifuge the vial to collect the lyophilized solid at the bottom.
- Warm the vial to room temperature.
- Add 242 μL of anhydrous DMSO to the vial to prepare a 10 mM stock solution.

- Aliquot and store at -20°C, protected from light.

2. 1 mM PdCl₂ Stock Solution:

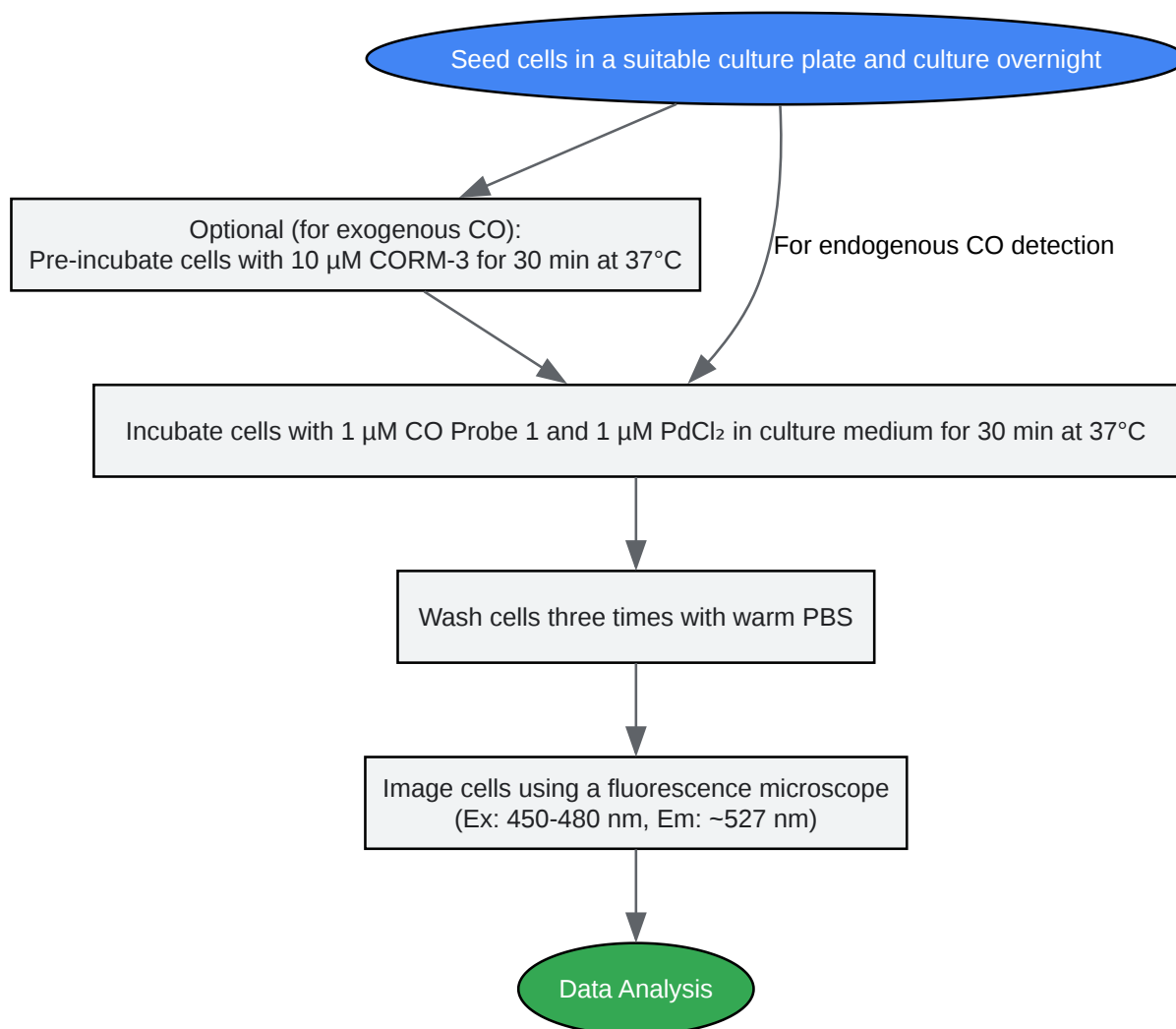
- Prepare a 1 mM stock solution of PdCl₂ in deionized water. Gentle heating may be required to fully dissolve the salt.

3. 10 mM CORM-3 Stock Solution (Positive Control):

- Prepare a 10 mM stock solution of CORM-3 (a CO-releasing molecule) in DMSO.

Live Cell Imaging Protocol

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.



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Caption: Experimental workflow for **CO Probe 1** staining.

Detailed Steps:

- Cell Seeding: Seed cells in a suitable imaging dish or plate (e.g., 24-well plate) and culture overnight to allow for adherence.
- Experimental Groups:
 - Negative Control: Cells incubated with 1 μM **CO Probe 1** only.[1]

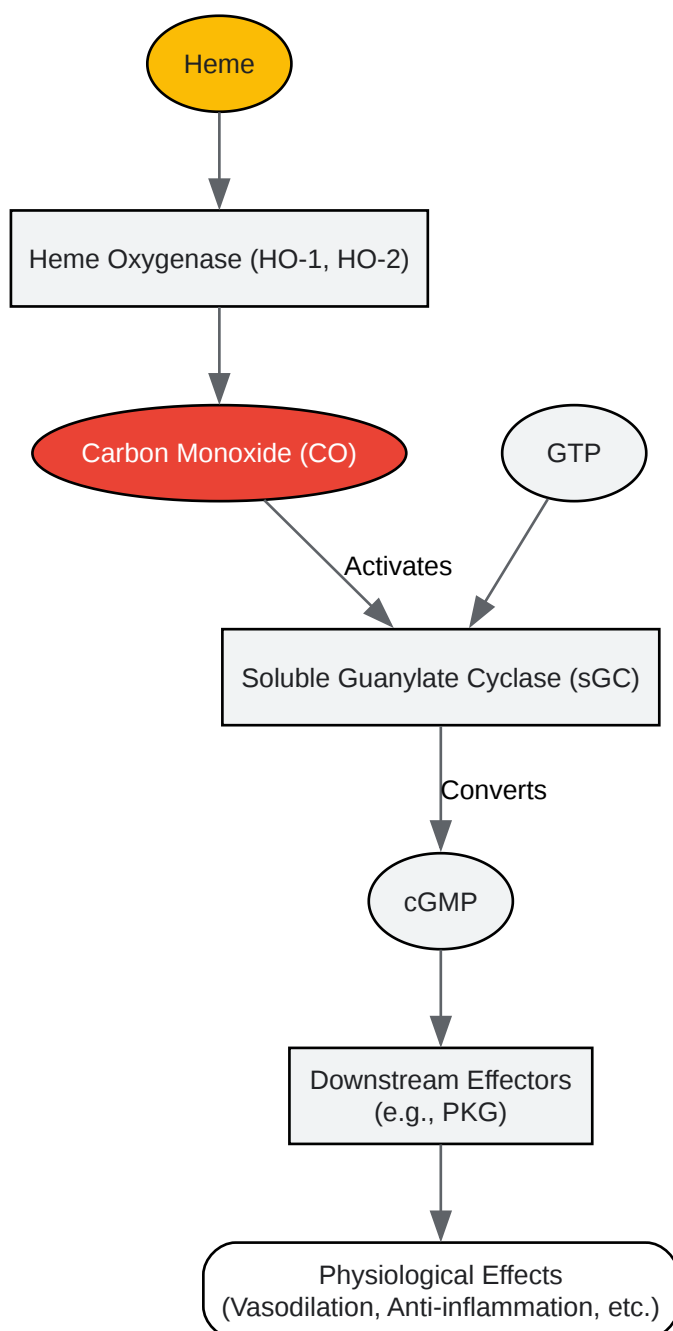
- Experimental Group (Endogenous CO): Cells incubated with a mixture of 1 μ M **CO Probe 1** and 1 μ M PdCl₂.^[1]
- Positive Control (Exogenous CO): Pre-incubate cells with 10 μ M CORM-3 in cell culture medium for 30 minutes at 37°C.^[2] After pre-incubation, remove the medium and proceed to the staining step.
- Staining:
 - For the experimental and control groups, prepare a staining solution containing 1 μ M **CO Probe 1** and 1 μ M PdCl₂ (as required by the group) in pre-warmed cell culture medium.
 - Remove the culture medium from the cells and add the staining solution.
 - Incubate the cells for 30 minutes at 37°C.^{[1][2]}
- Washing:
 - After incubation, gently remove the staining solution.
 - Wash the cells three times with warm phosphate-buffered saline (PBS) to remove any excess probe.^[1]
- Imaging:
 - Add fresh culture medium or PBS to the cells.
 - Image the cells using a fluorescence microscope equipped with appropriate filters for fluorescein (Excitation: ~450-480 nm, Emission: ~525 nm).^[2]

Applications in Cellular Signaling

Endogenous CO is produced by the enzymatic degradation of heme by heme oxygenases (HO-1 and HO-2) and is involved in various signaling pathways.^[2] **CO Probe 1** can be a valuable tool to investigate the role of CO in:

- Inflammation: Studying CO production in inflammatory responses.^[1]

- Vascular Biology: Investigating the vasodilatory effects of CO.[5]
- Cancer Biology: Exploring the dual role of CO in promoting or inhibiting cancer cell proliferation.[1]
- Oxidative Stress: Monitoring CO production as a cellular defense mechanism against oxidative stress.[6]



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Caption: Simplified CO signaling pathway.

Troubleshooting

Issue	Possible Cause	Solution
No/Weak Signal	- Omission of PdCl ₂ - Insufficient CO production- Incorrect filter sets	- Ensure PdCl ₂ is added to the staining solution.- Use a positive control (CORM-3) to confirm probe activity.- Verify excitation and emission filter settings.
High Background	- Incomplete washing- Probe degradation	- Increase the number and duration of wash steps.- Store the probe as recommended and prepare fresh dilutions.
Cell Toxicity	- High probe or PdCl ₂ concentration	- Optimize the concentrations of CO Probe 1 and PdCl ₂ for your specific cell type.

Conclusion

CO Probe 1 is a robust and reliable tool for the fluorescent detection of carbon monoxide in cultured cells. Its high selectivity, sensitivity, and rapid response make it well-suited for a wide range of applications in studying the intricate roles of CO in cellular signaling and pathophysiology. Adherence to the provided protocols and careful optimization for specific experimental systems will ensure high-quality, reproducible results.

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